2-(2-Hydroxy-ethyl)-6-piperidin-1-yl-benzo[de]isoquinoline-1,3-dione
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Overview
Description
2-(2-Hydroxy-ethyl)-6-piperidin-1-yl-benzo[de]isoquinoline-1,3-dione is a complex organic compound characterized by its unique structure, which includes a benzo[de]isoquinoline core with hydroxyethyl and piperidinyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-ethyl)-6-piperidin-1-yl-benzo[de]isoquinoline-1,3-dione typically involves multi-step organic reactions. One common method involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxy-ethyl)-6-piperidin-1-yl-benzo[de]isoquinoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2-Hydroxy-ethyl)-6-piperidin-1-yl-benzo[de]isoquinoline-1,3-dione has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-tumor and anti-inflammatory activities.
Materials Science: It is used in the development of novel materials with unique electronic and photophysical properties.
Biological Research: The compound is investigated for its interactions with biological targets, such as enzymes and receptors, which can provide insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxy-ethyl)-6-piperidin-1-yl-benzo[de]isoquinoline-1,3-dione involves its interaction with specific molecular targets. For instance, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoindoline-1,3-dione derivatives, such as:
- 2-amino-1H-benzo[de]isoquinoline-1,3-dione
- 2-ethyl-6-hydroxy-1H-benzo[de]isoquinoline-1,3-dione
Uniqueness
What sets 2-(2-Hydroxy-ethyl)-6-piperidin-1-yl-benzo[de]isoquinoline-1,3-dione apart is its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
2-(2-hydroxyethyl)-6-piperidin-1-ylbenzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c22-12-11-21-18(23)14-6-4-5-13-16(20-9-2-1-3-10-20)8-7-15(17(13)14)19(21)24/h4-8,22H,1-3,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZCANWJGYDYPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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